Product packaging for 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol(Cat. No.:)

1-(3-Bromopyridin-2-yl)cyclopropan-1-ol

Cat. No.: B13596549
M. Wt: 214.06 g/mol
InChI Key: CMOLTBFVXUDBNL-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 202.06 g/mol . This brominated heterocycle is a valuable synthetic intermediate in scientific research. The structure combines a bromopyridine ring, which acts as an excellent handle for metal-catalyzed cross-coupling reactions, with a cyclopropanol group, a strained ring system that offers unique reactivity . Its primary research value lies in medicinal chemistry and organic synthesis, where it is used as a key building block for the construction of more complex molecules. The bromine atom on the pyridine ring can undergo various substitution reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aromatic or amine functionalities . Concurrently, the cyclopropanol group can be utilized in ring-opening or functionalization reactions to incorporate cyclopropane-derived fragments into a target structure, which are common motifs in pharmaceutical agents due to their ability to improve potency and metabolic stability. Researchers employ this compound in the discovery and development of new therapeutic candidates and as a core structure in material science. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B13596549 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8BrNO/c9-6-2-1-5-10-7(6)8(11)3-4-8/h1-2,5,11H,3-4H2

InChI Key

CMOLTBFVXUDBNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=N2)Br)O

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromopyridin 2 Yl Cyclopropan 1 Ol

Retrosynthetic Analysis of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org The analysis for this compound identifies two primary disconnections.

A logical primary disconnection is at the C-C bond between the pyridine (B92270) ring and the cyclopropyl (B3062369) group. This approach, known as a one-group disconnection, suggests a nucleophilic 3-bromopyridin-2-yl synthon and an electrophilic cyclopropanone (B1606653) equivalent, or vice versa. icj-e.org

Route A: This involves an organometallic derivative of 3-bromopyridine (B30812) (e.g., 2-lithio-3-bromopyridine or the corresponding Grignard reagent) reacting with cyclopropanone. The organolithium species can be generated via lithium-halogen exchange. orgsyn.org

Route B: This route involves the reaction of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide) with a suitable 2-acyl-3-bromopyridine derivative, such as 3-bromo-2-cyanopyridine (B14651) followed by hydrolysis, or 3-bromopyridine-2-carbaldehyde followed by oxidation state adjustment.

A second major retrosynthetic strategy involves disconnecting the bonds of the cyclopropane (B1198618) ring itself. This leads to an intermediate pyridyl ketone, specifically (3-bromopyridin-2-yl)(ethyl)ketone, which could then undergo an intramolecular cyclization. This pathway often involves forming a γ-haloketone or a related species that can cyclize upon treatment with a base. nih.govwikipedia.org This approach highlights the importance of a key intermediate, 2-acyl-3-bromopyridine.

Approaches to the 3-Bromopyridine Precursor Synthesis

The synthesis of the 3-bromopyridine core is a critical first step. Due to the electron-deficient nature of the pyridine ring, electrophilic halogenation is challenging and often requires harsh conditions. google.com Several methods have been developed to overcome this.

One common industrial method involves the direct bromination of pyridine in the presence of sulfuric acid at high temperatures (130-140 °C). patsnap.comgoogle.com This electrophilic substitution reaction is forced by the extreme conditions, but can suffer from low yields and the formation of polybrominated side products. patsnap.com

Another widely used approach is the Sandmeyer reaction, starting from 3-aminopyridine. google.com This involves diazotization of the amino group with a nitrite (B80452) source under acidic conditions, followed by treatment with a copper(I) bromide salt to introduce the bromine atom.

A more modern approach involves lithium-halogen exchange. For instance, 3-pyridylboronic acid can be prepared from 3-bromopyridine via lithium-halogen exchange followed by quenching with triisopropyl borate. orgsyn.org While this is often used to create derivatives of 3-bromopyridine, the underlying principles of generating reactive intermediates are key. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, also utilize 3-bromopyridine as a substrate to form new carbon-carbon bonds. acs.org

Synthetic Method Starting Material Key Reagents Conditions Advantages Disadvantages
Direct Bromination PyridineBr₂, H₂SO₄130-140 °CSimple raw materials. google.comHarsh conditions, low yield, side products. patsnap.com
Sandmeyer Reaction 3-Aminopyridine1. NaNO₂, HBr2. CuBrLow TemperatureMilder conditions, good regioselectivity.Multi-step process. google.com
From Pyridine-N-oxide Pyridine-N-oxideBr₂, SO₃, H₂SO₄High TemperatureAlternative to direct bromination.Requires N-oxide formation and removal.
Hydrobromic Acid/Peroxide PyridineHBr, H₂O₂70-120 °CAvoids elemental bromine. google.comCan have variable yields.

Key Reaction Steps for Cyclopropanol (B106826) Moiety Formation

The construction of the cyclopropanol ring attached to the pyridine core is the central transformation in the synthesis.

A versatile strategy for forming the cyclopropyl group is through the cyclization of a ketone intermediate. nih.gov This typically involves an intramolecular nucleophilic displacement. nih.gov For the synthesis of this compound, a key intermediate would be a 1-(3-bromopyridin-2-yl)-3-halopropan-1-one. Treatment of this intermediate with a base would generate an enolate that subsequently displaces the halide in a 3-exo-trig cyclization to form a cyclopropyl ketone. wikipedia.org This ketone can then be reduced to the target tertiary alcohol.

Alternatively, hydrogen-borrowing catalysis presents a modern approach for the α-cyclopropanation of ketones. nih.govacs.org This method involves the reaction of a ketone with an alcohol catalyzed by a metal complex. The catalyst transiently oxidizes the alcohol to an aldehyde for an aldol (B89426) reaction, and the resulting enone is then reduced in situ. nih.gov Applying this logic, a 2-acetyl-3-bromopyridine could potentially be reacted with a suitable dihaloethanol equivalent under hydrogen-borrowing conditions to form the cyclopropyl ring.

While the target molecule itself is achiral, the principles of stereoselective synthesis are crucial for creating chiral analogs, which are often of interest in medicinal chemistry. The synthesis of optically active pyridine-containing cyclopropanes can be achieved through various methods. wpmucdn.comnih.gov

Enzyme-catalyzed reactions have emerged as powerful tools for asymmetric cyclopropanation. nih.gov Engineered hemoproteins, for example, can catalyze carbene transfer from pyridotriazoles to olefins with high efficiency and stereoselectivity. wpmucdn.com This biocatalytic approach could be adapted to generate chiral cyclopropane derivatives.

Transition-metal catalysis is another cornerstone of stereoselective cyclopropane synthesis. Chiral rhodium and copper complexes are frequently used to catalyze the decomposition of diazo compounds in the presence of alkenes, leading to the formation of cyclopropanes with high enantiomeric excess. nih.gov A strategy for the target molecule could involve the creation of a 2-vinyl-3-bromopyridine intermediate, which could then undergo an asymmetric cyclopropanation reaction. The subsequent transformation of the resulting cyclopropyl group would lead to the desired chiral alcohol. Regio- and stereoselective synthesis of polysubstituted cyclopropanes has also been achieved via palladium-catalyzed coupling-cyclization reactions. sci-hub.se

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is essential for maximizing yield, minimizing side products, and ensuring scalability. For the synthesis of this compound, key steps such as the formation of the 3-bromopyridine precursor and the cyclopropanation reaction would require careful optimization.

For instance, in the direct bromination of pyridine, parameters such as reaction temperature, the molar ratio of bromine to pyridine, and the concentration of sulfuric acid are critical variables. google.com A systematic study varying these parameters would be necessary to find the optimal balance between reaction rate and selectivity.

In a potential cyclopropanation step, such as an intramolecular cyclization of a haloketone, the choice of base, solvent, and temperature is paramount. A screening of different bases (e.g., sodium hydride, potassium tert-butoxide, DBU) and solvents (e.g., THF, DMF, DMSO) would be performed to identify conditions that favor the desired cyclization over competing side reactions like elimination or intermolecular condensation.

Parameter Variables to Screen Objective
Temperature -20 °C to 100 °CControl reaction rate and minimize decomposition.
Solvent Toluene, THF, Dioxane, AcetonitrileOptimize solubility and reactivity of intermediates.
Base/Catalyst K₂CO₃, Cs₂CO₃, NaH, Pd(OAc)₂, RuPhosMaximize reaction efficiency and turnover number. nih.gov
Reagent Stoichiometry 1.0 to 2.0 equivalentsEnsure complete conversion of the limiting reagent.
Reaction Time 1 hour to 24 hoursDetermine the point of maximum product formation.

Alternative Synthetic Routes to this compound

Beyond the primary retrosynthetic pathways, several alternative routes could be envisioned. One strategy would involve altering the order of bond formations. For example, one could start with 2-bromopyridine, which is more readily available than 3-bromopyridine. The cyclopropanol moiety could be installed at the 2-position first. The key challenge would then be the selective introduction of a bromine atom at the 3-position of the 2-(1-hydroxycyclopropyl)pyridine intermediate. This would require careful selection of brominating agents and conditions to achieve the desired regioselectivity.

Another approach could leverage modern cross-coupling chemistry more extensively. A synthesis could start from a pre-functionalized cyclopropanol derivative bearing a boronic acid or ester group. This could then be coupled with a suitable di-halogenated pyridine, such as 2,3-dibromopyridine, using a chemoselective Suzuki-Miyaura cross-coupling reaction. nih.gov The success of this route would depend on the ability to selectively couple at the 2-position over the 3-position, which can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov

Finally, a route involving the construction of the pyridine ring itself could be considered. This might involve a condensation reaction between a cyclopropyl-containing β-dicarbonyl compound and an ammonia (B1221849) source, although this is generally a less common approach for substituted pyridines.

Reaction Chemistry and Chemical Transformations of 1 3 Bromopyridin 2 Yl Cyclopropan 1 Ol

Reactivity at the Bromopyridine Moiety

The bromopyridine portion of the molecule is amenable to a variety of transformations common for aryl halides, particularly those involving transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metalation.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) of the Bromo Group

The bromine atom on the pyridine (B92270) ring serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgyonedalabs.com For 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol, the bromine atom at the 3-position of the pyridine ring can be readily coupled with a variety of boronic acids or their derivatives. researchgate.netlibretexts.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. yonedalabs.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Reactant 1 Reactant 2 Catalyst Base Solvent Product
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water1-(3-Arylpyridin-2-yl)cyclopropan-1-ol
This compoundVinylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/Water1-(3-Vinylpyridin-2-yl)cyclopropan-1-ol
This compoundAlkylboronic acidPdCl₂(dppf)Cs₂CO₃THF/Water1-(3-Alkylpyridin-2-yl)cyclopropan-1-ol

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com The Sonogashira coupling employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction of this compound with a terminal alkyne would result in the formation of a 3-alkynylpyridine derivative. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org

Reactant 1 Reactant 2 (Alkyne) Catalyst Co-catalyst Base Product
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine1-(3-(Phenylethynyl)pyridin-2-yl)cyclopropan-1-ol
This compoundTrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine1-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)cyclopropan-1-ol
This compoundPropargyl alcoholPdCl₂(dppf)CuIPiperidine1-(3-(3-Hydroxyprop-1-yn-1-yl)pyridin-2-yl)cyclopropan-1-ol

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and has been applied to the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org The coupling of this compound with an organozinc reagent offers a reliable route to introduce alkyl, vinyl, or aryl substituents at the 3-position of the pyridine ring. researchgate.net

Reactant 1 Reactant 2 (Organozinc) Catalyst Solvent Product
This compoundAlkylzinc halidePd(PPh₃)₄THF1-(3-Alkylpyridin-2-yl)cyclopropan-1-ol
This compoundArylzinc chlorideNi(acac)₂DMF1-(3-Arylpyridin-2-yl)cyclopropan-1-ol
This compoundBenzylzinc bromidePdCl₂(dppf)Dioxane1-(3-Benzylpyridin-2-yl)cyclopropan-1-ol

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aromatic rings require activation by electron-withdrawing groups for SNAr to occur readily. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Pyridine and its derivatives are more susceptible to nucleophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

In the case of this compound, the pyridine ring is somewhat activated towards nucleophilic attack. However, the bromo substituent is at the 3-position, which is less activated than the 2- or 4-positions where the negative charge of the intermediate can be delocalized onto the nitrogen atom. Therefore, forcing conditions or very strong nucleophiles might be required to achieve substitution of the bromine atom. The reaction could also proceed through an elimination-addition mechanism involving a pyridyne intermediate under strongly basic conditions. researchgate.net

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org For pyridine derivatives, the ring nitrogen itself can act as a directing group, but this can be complicated by nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu

In this compound, the pyridine nitrogen and the hydroxyl group of the cyclopropanol (B106826) moiety could potentially act as DMGs. Metalation is most likely to occur at the C-4 position, which is ortho to the bromine atom. researchgate.net Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered Grignard reagent at low temperatures could lead to the formation of a 4-lithiated or 4-magnesiated intermediate. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a new functional group at the 4-position, leading to highly substituted pyridine derivatives.

Reactivity of the Cyclopropanol Moiety

The cyclopropanol ring system is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring

The strained three-membered ring of the cyclopropanol can be opened through several mechanisms, including radical and acid-catalyzed pathways. beilstein-journals.orgnih.gov The presence of the adjacent pyridyl group, which can act as a donor, and the hydroxyl group influences the regioselectivity and facility of these reactions.

Under acidic conditions, the hydroxyl group of the cyclopropanol can be protonated, forming a good leaving group (water). documentsdelivered.com Departure of water would generate a highly unstable primary cyclopropyl (B3062369) cation. This cation is prone to rapid rearrangement through ring-opening to form a more stable carbocation. The cleavage of the cyclopropane ring can occur in two ways, leading to different products. Cleavage of the C1-C2 bond (adjacent to the pyridine ring) would lead to a homoenolate-type intermediate, while cleavage of one of the other C-C bonds would result in a β-ketonic carbocation. These intermediates can then be trapped by nucleophiles present in the reaction medium or undergo further rearrangements to yield stable products like β-substituted ketones or unsaturated ketones.

Transition Metal-Catalyzed Ring Expansions and Cross-Coupling

The presence of the 3-bromopyridin-2-yl moiety in this compound opens the door to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds. researchgate.netmdpi.com In the context of this compound, the bromine atom can be coupled with various boronic acids or their esters to introduce new aryl or heteroaryl groups. acs.org The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. researchgate.netmdpi.com The cyclopropanol functionality is generally expected to be stable under these conditions, provided the reaction is carried out under carefully controlled temperatures to avoid potential side reactions involving the cyclopropane ring.

Heck Coupling: The Heck reaction provides a method for the arylation of alkenes. nd.edu The 3-bromo substituent of the pyridine ring can react with various alkenes in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the corresponding 3-alkenylpyridine derivative. nd.educhemscene.com The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. organic-chemistry.orgnih.gov The 3-bromo position of this compound can be coupled with a variety of primary and secondary amines to introduce amino substituents. chemrxiv.org This transformation is valuable for the synthesis of compounds with potential applications in medicinal chemistry.

Ring Expansion Reactions:

While the primary focus of transition metal catalysis on this substrate is often the cross-coupling of the bromo-substituent, the cyclopropanol moiety itself can participate in ring expansion reactions. These transformations are typically catalyzed by transition metals such as palladium, copper, or iron and can lead to the formation of larger ring systems. For instance, related cyclopropanol systems have been shown to undergo ring expansion to form cyclobutanones or other ring-expanded products, often through the formation of a metal homoenolate intermediate. The specific outcome of such reactions with this compound would be highly dependent on the reaction conditions and the nature of the catalyst employed.

Interactive Data Table: Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

Coupling ReactionCatalyst/LigandCoupling PartnerProduct Type
Suzuki-MiyauraPd(PPh₃)₄, Pd(dppf)Cl₂Boronic acids/estersBiaryls
HeckPd(OAc)₂, PPh₃AlkenesSubstituted Alkenes
Buchwald-HartwigPd₂(dba)₃, BINAPAminesAryl Amines

Radical Reactions Involving the Cyclopropane Ring

The strained cyclopropane ring of this compound is susceptible to ring-opening under radical conditions. This reactivity provides a pathway to generate β-keto radicals, which can then participate in a variety of subsequent transformations.

The homolytic cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring is often initiated by a single-electron transfer (SET) process. This can be achieved using various reagents, including manganese(III) salts (e.g., Mn(OAc)₃ or Mn(acac)₃) or through photocatalysis. acs.orgchemrxiv.orgnih.gov The resulting β-keto radical is a versatile intermediate that can undergo intermolecular or intramolecular addition to unsaturated systems.

For example, Mn(III)-mediated reactions of cyclopropanols with vinyl azides have been shown to produce pyridines. acs.orgchemrxiv.org This transformation proceeds through the addition of the β-keto radical to the vinyl azide, followed by a cascade of radical cyclization and elimination steps. In the case of this compound, such a reaction could potentially lead to the formation of complex bipyridine structures.

Photocatalytic methods, often employing catalysts like decatungstate, can also generate β-ketoalkyl radicals from cyclopropanols. nih.govchemrxiv.org These radicals can then add to electrophilic alkenes in a redox-neutral manner, forming new carbon-carbon bonds and leading to distantly functionalized ketones. nih.govchemrxiv.org

While ring-opening is the predominant pathway for radical reactions of cyclopropanols, it is also conceivable that radical addition could occur across the cyclopropane ring itself without ring cleavage, although this is a less common reaction pathway. researchgate.net Such a reaction would lead to the formation of a substituted cyclopropyl radical, which could then be trapped by a radical scavenger.

Interactive Data Table: Initiators for Radical Ring-Opening of Cyclopropanols

InitiatorReaction TypeIntermediate
Mn(III) saltsSingle-Electron Transferβ-Keto radical
PhotocatalystsPhotoredox Catalysisβ-Keto radical

Oxidation and Reduction Chemistry of the Cyclopropanol

The tertiary alcohol of this compound exhibits distinct reactivity under both oxidative and reductive conditions.

Oxidation:

The oxidation of tertiary cyclopropanols, such as the one present in the title compound, does not typically yield the corresponding ketone. Instead, oxidation often leads to cleavage of the cyclopropane ring. For instance, oxidation with chromic acid has been shown to result in ring-opened products. This is because the initial oxidation to a chromate (B82759) ester is followed by a fragmentation process that relieves the ring strain of the cyclopropane.

Oxidative ring-opening can also be achieved using other oxidizing agents, leading to the formation of β-substituted ketones. These reactions often proceed through radical intermediates, as discussed in the previous section. The presence of the electron-withdrawing 3-bromopyridin-2-yl group may influence the regioselectivity of the ring-opening process.

Reduction:

The reduction of the tertiary alcohol in this compound to the corresponding cyclopropane would represent a deoxygenation reaction. While the direct reduction of tertiary alcohols can be challenging, several methods are available for the deoxygenation of alcohols. These methods often involve the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a xanthate, followed by reductive cleavage. For instance, the Barton-McCombie deoxygenation, which involves the formation of a thionoformate or xanthate ester followed by treatment with a radical initiator and a hydrogen atom source (e.g., tributyltin hydride), is a common method for the deoxygenation of alcohols. The applicability of such methods to this compound would depend on the compatibility of the reagents with the bromo-substituted pyridine ring.

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Derivatization to Esters, Ethers, and Carbonates

Esterification:

The tertiary alcohol of this compound can be converted to its corresponding ester through reaction with an acylating agent. Common methods for the esterification of tertiary alcohols include the use of acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, and often with the aid of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent. Given the steric hindrance of the tertiary alcohol, these reactions may require elevated temperatures or more reactive acylating agents.

Etherification:

The formation of an ether from the tertiary hydroxyl group can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be challenging for tertiary alcohols due to competing elimination reactions. However, under carefully controlled conditions with a strong, non-nucleophilic base and a suitable alkylating agent, ether formation may be possible. Alternative methods for the synthesis of tertiary ethers include the reaction of the alcohol with an alkene in the presence of an acid catalyst or the use of specific alkylating agents that are less prone to elimination.

Carbonate Formation:

The hydroxyl group can be converted to a carbonate ester by reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism. Carbonates are valuable functional groups in organic synthesis and can serve as protecting groups or as precursors for other functionalities.

Interactive Data Table: Derivatization of the Hydroxyl Group

DerivativeReagentGeneral Conditions
EsterAcyl chloride/anhydrideBase (e.g., pyridine, Et₃N), DMAP
EtherAlkyl halideStrong base (e.g., NaH)
CarbonateChloroformateBase (e.g., pyridine)

Oxidation to Ketones

As previously mentioned in section 3.2.3, the direct oxidation of the tertiary alcohol in this compound to the corresponding cyclopropyl ketone is not a straightforward transformation. Standard oxidizing agents that are effective for the oxidation of primary and secondary alcohols, such as chromic acid or pyridinium (B92312) chlorochromate (PCC), typically lead to ring-opening of the cyclopropane ring in tertiary cyclopropanols. This is due to the inherent ring strain of the three-membered ring, which is released during the oxidation process. The formation of the cyclopropyl ketone would require a specialized oxidation method that avoids ring fragmentation, which is not commonly reported for this class of compounds.

Dehydration Reactions and Elimination Products

The tertiary alcohol of this compound can undergo dehydration under acidic conditions to form an alkene. This elimination reaction typically proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate after protonation of the hydroxyl group and loss of water. The resulting carbocation can then lose a proton from an adjacent carbon to form a double bond.

In the case of this compound, there are two potential pathways for elimination. Proton abstraction from one of the cyclopropyl methylene (B1212753) groups would lead to the formation of a methylenecyclopropane (B1220202) derivative. Alternatively, rearrangement of the initial carbocation could occur, potentially leading to ring-expanded products before elimination. The specific outcome of the dehydration reaction would be highly dependent on the reaction conditions, particularly the strength and type of acid used and the reaction temperature.

Computational and Theoretical Chemistry Studies of 1 3 Bromopyridin 2 Yl Cyclopropan 1 Ol

Electronic Structure Analysis and Molecular Orbitals of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol

A thorough investigation into the electronic structure of this compound would be foundational to understanding its reactivity and properties. This analysis would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the distribution of electrons within the molecule.

Key aspects of this analysis would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's behavior in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The spatial distribution of these orbitals would highlight the likely sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Properties of this compound

Molecular Orbital Energy (eV) Primary Atomic Orbital Contributions
HOMO - p-orbitals of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group.
LUMO - π* orbitals of the pyridine ring.

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the cyclopropane (B1198618) ring to the pyridine ring, as well as the orientation of the hydroxyl group, would lead to various conformers with different energies.

A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. This is typically achieved by performing geometry optimizations starting from various initial structures. The results would provide insights into the most likely shapes the molecule adopts at a given temperature and the energy barriers for interconversion between different conformers.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) Relevant for Mechanistic Insights

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can offer insights into the molecule's structure and electronic environment.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing these predicted values with experimental data, one can confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This would allow for the identification of characteristic functional groups, such as the O-H stretch of the hydroxyl group and the various vibrations of the pyridine and cyclopropane rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the molecule's chromophores.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Signals
¹H NMR (ppm) Signals corresponding to the pyridine ring protons, the cyclopropane ring protons, and the hydroxyl proton.
¹³C NMR (ppm) Resonances for the carbon atoms of the pyridine and cyclopropane rings.
IR (cm⁻¹) A broad peak around 3300-3500 cm⁻¹ (O-H stretch), and characteristic peaks for C-H, C-N, and C-Br stretching and bending vibrations.

Note: The values in this table are hypothetical and represent the types of data that would be generated from computational predictions.

Reaction Pathway Modeling and Transition State Calculations for Transformations of this compound

Understanding the potential chemical transformations of this compound requires the modeling of reaction pathways. Computational methods can be used to map out the energy profile of a reaction, from reactants to products, through the transition state.

Quantum Chemical Descriptors for Reactivity Prediction

A variety of quantum chemical descriptors can be calculated to provide a quantitative measure of the reactivity of this compound. These descriptors are derived from the electronic structure calculations and can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Table 3: Examples of Quantum Chemical Descriptors

Descriptor Definition Relevance
Ionization Potential The energy required to remove an electron. Related to the molecule's ability to act as an electron donor.
Electron Affinity The energy released when an electron is added. Related to the molecule's ability to act as an electron acceptor.
Electronegativity The tendency of the molecule to attract electrons. A general measure of reactivity.
Chemical Hardness A measure of the molecule's resistance to a change in its electron distribution. Hard molecules are less reactive, while soft molecules are more reactive.

Note: The values for these descriptors would be obtained from quantum chemical calculations.

Advanced Analytical Techniques for Characterization and Process Monitoring of 1 3 Bromopyridin 2 Yl Cyclopropan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Structural Confirmation in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecule and its fragments. cloudfront.net

A key feature for the identification of this compound is the characteristic isotopic pattern generated by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 Da, with nearly equal intensity (an A+2 peak). This distinctive 1:1 ratio is a powerful diagnostic tool for confirming the presence of bromine in a molecule, especially within complex reaction mixtures.

HRMS can resolve the individual isotopic peaks, and the high mass accuracy confirms that the mass difference corresponds precisely to that between the ⁸¹Br and ⁷⁹Br isotopes. uhasselt.be This capability is critical for distinguishing the target compound from other co-eluting species or impurities that might have the same nominal mass. Further structural confirmation is achieved through fragmentation analysis (MS/MS), where the characteristic isotopic pattern will be observed in any fragment that retains the bromine atom.

Table 1: Theoretical HRMS Data for the Protonated Molecular Ion of this compound ([C₈H₉BrNO]⁺)

Ion Elemental Composition Isotope Calculated m/z Relative Abundance (%)
[M+H]⁺ C₈H₉⁷⁹BrNO ⁷⁹Br 229.9916 100.0

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR) for Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced Nuclear Magnetic Resonance (NMR) techniques are essential for the complete and unambiguous assignment of all atoms in this compound. nih.gov

Two-Dimensional (2D) NMR: 2D NMR experiments resolve spectral overlap and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, which is crucial for assigning the protons on the pyridine (B92270) ring and the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include those between the cyclopropyl protons and the C2 carbon of the pyridine ring, unequivocally confirming the connectivity between the two ring systems.

Solid-State NMR (ssNMR): This technique provides structural information on the compound in its solid, crystalline form. st-andrews.ac.ukrsc.org ssNMR is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. It can also probe the local environment and dynamics of molecules within the crystal lattice. uea.ac.uknih.gov For this compound, ssNMR could be used to characterize different crystalline forms or to study the hydrogen bonding interactions involving the hydroxyl group in the solid state.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

2D NMR Experiment Correlating Nuclei Structural Information Confirmed
COSY Pyridine H4 ↔ Pyridine H5 Connectivity within the pyridine ring spin system.
HSQC Cyclopropyl CH₂ ↔ Cyclopropyl CH₂ Direct C-H attachments in the cyclopropyl ring.
HMBC Cyclopropyl CH₂ (protons) ↔ Pyridine C2 (carbon) Linkage between the cyclopropyl and pyridine rings.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule at the atomic level. springernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the electron density can be generated, revealing bond lengths, bond angles, and torsional angles.

For this compound, the carbon atom of the cyclopropyl ring bearing the hydroxyl group is a stereocenter. Therefore, the compound exists as a pair of enantiomers. X-ray crystallography is the gold standard for determining the absolute stereochemistry (i.e., the R or S configuration) of a chiral molecule. growingscience.com This is typically achieved by crystallizing a single enantiomer or by co-crystallizing the compound with a known chiral auxiliary.

Furthermore, the crystallographic data provides invaluable information on the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the alcohol moiety and potential halogen bonding involving the bromine atom. This information is critical for understanding the physical properties of the solid material.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral compound, assessing its enantiomeric purity is of paramount importance, particularly in pharmaceutical development where enantiomers can have different biological activities. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary technique for separating and quantifying enantiomers. nih.gov

This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are commonly employed for this purpose. sigmaaldrich.commdpi.com Method development involves screening various CSPs and mobile phases to achieve baseline separation of the two enantiomer peaks. Once a method is established, it can be used to determine the enantiomeric excess (ee) of a sample, a critical quality attribute for asymmetrically synthesized materials. researchgate.netmdpi.com

Table 3: Hypothetical Chiral HPLC Data for Enantiomeric Purity Assessment

Enantiomer Retention Time (min) Peak Area
(R)-enantiomer 8.54 985,000
(S)-enantiomer 9.72 15,000

| Calculated Enantiomeric Excess (ee) | | 97.0% |

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), enable the real-time monitoring of chemical reactions without the need for manual sampling and offline analysis. pnnl.gov Methods such as Fourier-Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy are powerful tools for tracking the progress of the synthesis of this compound. researchgate.net

For instance, in a Grignard-type synthesis involving the reaction of a bromopyridyl magnesium reagent with cyclopropanone (B1606653), an in situ FTIR probe could monitor the reaction progress by tracking the disappearance of the characteristic carbonyl (C=O) stretching frequency of cyclopropanone (around 1780 cm⁻¹) and the simultaneous appearance of the broad hydroxyl (O-H) stretching band of the alcohol product (around 3300-3500 cm⁻¹). hzdr.de This real-time data allows for precise determination of the reaction endpoint, helps identify the formation of any intermediates or byproducts, and improves process control and safety. dtu.dkresearchgate.net

Table 4: Application of In Situ Spectroscopy for Synthesis Monitoring

Spectroscopic Method Key Functional Group/Vibration Process Stage Monitored
FTIR C=O stretch of cyclopropanone Consumption of starting material
FTIR / NIR O-H stretch of alcohol product Formation of this compound

Applications of 1 3 Bromopyridin 2 Yl Cyclopropan 1 Ol in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Systems

The structure of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol suggests its utility as a precursor for the synthesis of complex, fused heterocyclic systems. The cyclopropanol (B106826) unit is a masked β-ketone and can undergo a variety of ring-opening reactions, driven by the release of the inherent strain in the three-membered ring. nih.gov This reactivity can be harnessed to construct larger, more intricate molecular architectures.

For instance, transition metal-catalyzed ring-opening reactions of cyclopropanols are a well-established method for forming carbon-carbon bonds. snnu.edu.cn In the context of this compound, a rhodium(III)-catalyzed C-H activation and coupling with arenes could potentially lead to the formation of β-aryl ketones, where the pyridine (B92270) ring is incorporated into a larger polycyclic system. snnu.edu.cn Similarly, manganese(III)-mediated reactions of cyclopropanols with vinyl azides have been shown to produce substituted pyridines and 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. organic-chemistry.orgnih.gov This suggests that this compound could be a valuable substrate for the synthesis of novel azabicyclic compounds, which are important scaffolds in medicinal chemistry.

The bromine atom on the pyridine ring also serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This would allow for the introduction of a wide range of substituents, further diversifying the accessible heterocyclic systems.

A plausible reaction pathway could involve an initial ring-opening of the cyclopropanol, followed by an intramolecular cyclization onto the pyridine ring or a pre-installed substituent, leading to the formation of fused bicyclic or tricyclic systems. The specific reaction conditions and reagents would dictate the final product, highlighting the versatility of this building block.

Table 1: Potential Heterocyclic Systems Derived from this compound

Precursor Reaction TypePotential Heterocyclic ProductKey Features
Rh(III)-catalyzed C-H activationβ-Aryl-pyridyl ketonesFormation of a new C-C bond, incorporation of an aryl group.
Mn(III)-mediated reaction with vinyl azidesSubstituted pyridines, AzabicyclesFormation of new nitrogen-containing rings.
Intramolecular cyclization after ring-openingFused pyridyl systemsConstruction of bicyclic or tricyclic scaffolds.

Ligand Development in Organometallic Catalysis Derived from this compound

The pyridine nitrogen in this compound provides a coordination site for metal ions, making it a candidate for ligand development in organometallic catalysis. Chiral ligands containing a pyridine moiety have been successfully employed in asymmetric catalysis. researchgate.net

Derivatization of this compound could lead to a new class of chiral P,N-ligands. For example, the hydroxyl group of the cyclopropanol could be replaced with a phosphine (B1218219) group through a nucleophilic substitution reaction, potentially after stereoselective synthesis or resolution of the starting material. The resulting chiral phosphine-pyridine ligand could then be used to form complexes with transition metals like rhodium, palladium, or iridium, which are known to be active in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and C-C bond-forming reactions.

The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring (via the bromo position) or on the cyclopropane (B1198618) ring. This tunability is crucial for optimizing the catalytic activity and enantioselectivity of the resulting metal complexes. The rigid cyclopropane backbone could impart a specific geometry to the ligand, influencing the coordination sphere of the metal center and, consequently, the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Ligand Architectures and Catalytic Applications

Ligand TypePotential Metal ComplexPotential Catalytic Application
Chiral Pyridine-PhosphineRh(I), Ir(I)Asymmetric Hydrogenation
Chiral Pyridine-AmineRu(II)Asymmetric Transfer Hydrogenation
Bidentate N,N-ligand (after modification)Pd(II)Asymmetric Allylic Alkylation

Integration into Polymer Architectures and Functional Materials

While direct evidence is scarce, the structure of this compound suggests possibilities for its integration into polymer architectures to create functional materials. The bromo- and hydroxyl- functionalities provide reactive sites for polymerization or for grafting onto existing polymer backbones.

For instance, the hydroxyl group could be used to initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to polymers with a pyridyl end-group. The bromine atom on the pyridine ring could then be used for post-polymerization modification, allowing for the attachment of other functional molecules or for cross-linking the polymer chains.

Alternatively, the compound could be converted into a monomer suitable for polymerization. For example, the hydroxyl group could be esterified with acrylic acid or methacrylic acid to form a polymerizable monomer. Copolymerization of this monomer with other standard monomers would result in a polymer with pendant pyridyl-cyclopropyl groups. The pyridine units within the polymer could be used to coordinate metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties. The cyclopropyl (B3062369) groups could also serve as latent reactive sites for further polymer modification through ring-opening reactions.

Development of Chemical Probes and Tools for Mechanistic Investigations (Non-Biological)

The strained cyclopropanol ring in this compound makes it a potential candidate for the development of chemical probes for studying reaction mechanisms, particularly those involving ring-opening processes. The predictable reactivity of the cyclopropanol unit upon interaction with specific reagents or catalysts can be used to probe the formation of reactive intermediates.

For example, in a catalytic cycle, the ring-opening of the cyclopropanol could serve as a reporter for the generation of a specific catalytic species. The formation of the corresponding β-ketone or other ring-opened products could be monitored by techniques such as NMR or mass spectrometry to gain insights into the kinetics and mechanism of the reaction.

Furthermore, the bromine atom allows for the introduction of isotopic labels or spectroscopic probes (e.g., fluorescent tags) through cross-coupling reactions. The resulting labeled compound could then be used in mechanistic studies to track the fate of the molecule throughout a chemical transformation. The combination of the reactive cyclopropanol and the modifiable pyridine ring provides a versatile platform for designing chemical tools to elucidate complex reaction pathways in a non-biological context. nih.gov

Future Research Directions and Unexplored Potential of 1 3 Bromopyridin 2 Yl Cyclopropan 1 Ol

Development of Enantioselective Synthetic Routes

The synthesis of optically pure compounds is a cornerstone of modern medicinal chemistry and materials science. wpmucdn.comnih.gov For 1-(3-bromopyridin-2-yl)cyclopropan-1-ol, the tertiary alcohol creates a chiral center, making the development of enantioselective synthetic routes a paramount objective. Future research will likely focus on asymmetric methodologies that can afford high enantiomeric excess of either the (R)- or (S)-enantiomer.

Biocatalysis has emerged as a powerful tool for stereoselective transformations. acs.orgnih.gov Engineered enzymes, particularly hemoproteins like myoglobin (B1173299) and cytochromes P450, have demonstrated remarkable efficacy in catalyzing asymmetric cyclopropanation reactions. nih.gov A promising future direction would involve the use of engineered myoglobin variants to catalyze the asymmetric addition of a carbene equivalent to a suitable 3-bromo-2-vinylpyridine (B1442014) precursor. This biocatalytic approach offers the potential for high stereoselectivity under mild, environmentally benign conditions. wpmucdn.comnih.gov The development of such a route would provide access to enantiopure pyridyl-functionalized cyclopropanes, which are highly desirable scaffolds in drug discovery. nih.gov

Another promising avenue lies in the advancement of transition-metal-catalyzed asymmetric synthesis. Chiral rhodium and cobalt complexes have been successfully employed in the enantioselective cyclopropanation of various olefins. The design of new chiral ligands tailored for the specific electronic and steric demands of pyridyl-substituted substrates could lead to highly efficient and selective catalytic systems. These methods often involve the use of diazo compounds as carbene precursors, and research into novel, more stable carbene sources is also an active area of investigation. wpmucdn.comnih.gov

Synthetic Approach Potential Catalyst/Reagent Key Advantages Anticipated Outcome
Biocatalytic Asymmetric CyclopropanationEngineered Myoglobin VariantsHigh stereoselectivity, mild reaction conditions, environmentally friendly.Access to (R)- or (S)-1-(3-bromopyridin-2-yl)cyclopropan-1-ol with high enantiomeric excess.
Transition-Metal CatalysisChiral Rhodium or Cobalt ComplexesHigh turnover numbers, broad substrate scope, tunable selectivity.Efficient synthesis of enantiomerically enriched product.
Chiral Auxiliary-Mediated SynthesisUse of removable chiral auxiliariesWell-established methodologies, predictable stereochemical outcomes.Stepwise construction of the chiral cyclopropane (B1198618) ring with defined stereochemistry.

Novel Catalytic Applications and Cascade Reactions

The strained three-membered ring of this compound is a latent source of reactivity, making it an attractive precursor for ring-opening reactions and a versatile building block in cascade sequences. The presence of the pyridine (B92270) nitrogen and the bromine atom offers multiple sites for catalytic activation.

Future research could explore the use of this compound as a precursor to β-keto radicals through single-electron oxidation of the cyclopropanol (B106826) moiety. acs.org These radicals could then participate in Minisci-type reactions to functionalize other heterocycles, a process that has been shown to be effective for other cyclopropanols. acs.org The development of acid-free conditions for such reactions would broaden their applicability to substrates bearing acid-labile functional groups. acs.org

Reaction Type Potential Catalyst Reactive Intermediate Potential Product Class
Ring-Opening Cross-CouplingPalladium or Copper catalystsMetallo-homoenolateβ-Substituted pyridyl ketones
Radical-Mediated C-H FunctionalizationSilver or Manganese saltsβ-Keto radicalDensely functionalized bi-heterocyclic compounds
Cascade Reaction (Cross-Coupling/Ring-Opening)Dual catalytic system (e.g., Pd and Lewis acid)Multiple reactive intermediatesComplex polycyclic structures

Exploration of Advanced Materials Science Applications

The rigid cyclopropane scaffold and the coordinating ability of the pyridine nitrogen position this compound as a promising building block for advanced materials.

A significant area of future research is its incorporation into metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. bohrium.com The pyridine nitrogen of the subject compound can act as a coordination site for various metal centers. rsc.orgresearchgate.net By derivatizing the bromine atom into a carboxylic acid or another suitable linking group, enantiopure versions of this molecule could be used to construct chiral MOFs. Such materials have potential applications in asymmetric catalysis, enantioselective separations, and sensing. universityofgalway.ie

Another exciting prospect is the use of this compound as a monomer for the synthesis of novel chiral polymers. mdpi.com Polymers with chiral, rigid backbones can exhibit unique chiroptical properties, such as circularly polarized luminescence (CPL). mdpi.com By converting the bromine atom into a polymerizable group (e.g., a vinyl or styrenyl moiety), this compound could be polymerized to create materials with helical structures. The inherent chirality of the monomer would be transferred to the macromolecular architecture, leading to polymers with potential applications in optical devices, data storage, and smart materials.

Material Class Key Structural Feature Potential Application Required Modification of Compound
Metal-Organic Frameworks (MOFs)Pyridine nitrogen as a coordination siteAsymmetric catalysis, chiral separationsConversion of the bromo group to a linking functionality (e.g., carboxylate).
Chiral PolymersRigid cyclopropane in the polymer backboneCircularly polarized luminescence, optical sensorsFunctionalization of the bromo group into a polymerizable unit (e.g., vinyl).
Functional SurfacesSelf-assembled monolayers on metal surfacesNanoscience, molecular electronicsDirect deposition or derivatization for surface attachment.

Theoretical Prediction of Uncharted Reactivity

Computational chemistry provides a powerful lens through which to predict and understand the reactivity of novel molecules, often guiding experimental efforts. scirp.org Density Functional Theory (DFT) calculations can be employed to explore the uncharted reactivity of this compound.

Future theoretical studies could focus on modeling the various potential pathways for the ring-opening of the cyclopropane ring. rsc.orgresearchgate.net These calculations can determine the activation barriers for different ring-opening mechanisms (e.g., homolytic vs. heterolytic cleavage) under various catalytic conditions. scilit.com This would provide valuable insights into the most favorable reaction conditions to achieve selective transformations.

Furthermore, computational methods can be used to predict the electronic properties of the molecule, such as its molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding its potential as a ligand in organometallic chemistry or as a building block in electronic materials. Theoretical modeling can also be used to design novel cascade reactions by identifying thermodynamically favorable reaction sequences and predicting the structures of potential products. By simulating reaction mechanisms, computational studies can accelerate the discovery of new reactions and applications for this versatile compound. nih.gov

Computational Method Property to be Investigated Potential Insight
Density Functional Theory (DFT)Reaction mechanisms and activation energiesPrediction of favorable pathways for ring-opening and other transformations.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap and orbital distributionUnderstanding of electronic properties and reactivity in cycloaddition reactions.
Molecular Dynamics (MD) SimulationsConformational preferences and interactions with catalysts or surfacesElucidation of the role of non-covalent interactions in directing reactivity and self-assembly.

Q & A

Q. Example Data :

BondLength (Å)Angle (°)
C1-O (alcohol)1.43109.5
C-Br (pyridine)1.89120.2

Advanced: How can computational modeling predict the biological activity of halogenated cyclopropane derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to targets (e.g., kinases). The bromopyridine moiety shows strong π-π stacking with active-site residues (e.g., EGFR Tyr845) .
  • QSAR Studies : Correlate Hammett σ values of substituents (Br: σₚ = 0.23) with IC₅₀ data. Higher σ values enhance electron withdrawal, improving inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.